trans-Nonenylboronic acid

Descripción general

Descripción

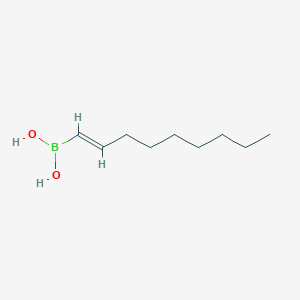

trans-Nonenylboronic acid: is an organoboron compound characterized by the presence of a boronic acid functional group attached to a trans-alkene chain. This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura reaction .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of trans-Nonenylboronic acid typically involves the hydroboration of non-1-ene with a borane reagent, followed by oxidation. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the hydroboration process .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity .

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the most prominent application of trans-nonenylboronic acid, enabling C–C bond formation with aryl/alkenyl halides via palladium catalysis .

Mechanism and Key Steps

-

Oxidative Addition : Pd⁰ reacts with an organohalide (e.g., aryl bromide) to form a Pdᴵᴵ complex .

-

Transmetalation : The boronic acid forms a boron-ate complex with a base (e.g., K₂CO₃), facilitating transfer of the trans-nonenyl group to Pdᴵᴵ .

-

Reductive Elimination : Pdᴵᴵ releases the coupled product (e.g., trans-nonenylarene) and regenerates Pd⁰ .

Impact of the trans-Nonenyl Group

-

The trans configuration minimizes steric hindrance during transmetalation, enhancing reaction efficiency compared to cis analogs .

-

The alkenyl chain’s electron-withdrawing nature stabilizes intermediates, though bulky substituents may slow oxidative addition .

Base Effects

-

Bases like K₃PO₄ or Cs₂CO₃ improve yields by deprotonating the boronic acid and forming reactive boron-ate species .

Protodeboronation and Acid-Catalyzed Decomposition

trans-Nonenylboronic acid undergoes protodeboronation under acidic conditions, yielding 1-nonene and boric acid :

-

Conditions : Prolonged exposure to pH < 5 accelerates decomposition .

-

Mitigation : Storage in neutral/basic solvents (e.g., THF with 1% NaOH) enhances stability .

Oxidation Reactions

Boronic acids are less oxidation-prone than borinic acids, but trans-nonenylboronic acid can oxidize under harsh conditions :

-

Oxidants : H₂O₂ or O₂ in basic media convert it to trans-nonenol (via borinic acid intermediates) .

-

Mechanism :

Formation of Boronate Esters

trans-Nonenylboronic acid reacts with diols (e.g., pinacol) to form stable cyclic esters :

Electrophilic Borylation Potential

While less common, trans-nonenylboronic acid can act as a boron source in electrophilic borylation under Lewis acid catalysis (e.g., AlCl₃) :

Stability and Handling Considerations

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

trans-Nonenylboronic acid and its derivatives have been investigated for their potential anticancer properties. Boronic acids are known to interact with diols in biological systems, which can lead to the inhibition of certain enzymes involved in cancer progression. The incorporation of the boronic acid moiety into drug design has shown promise in enhancing selectivity and potency against cancer cells.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves the reversible binding to diols present in biomolecules, leading to the modulation of biological pathways. This property has been exploited in designing inhibitors for proteasomes, which are crucial for regulating protein degradation in cancer cells .

Case Study: Bortezomib

Bortezomib, a proteasome inhibitor used in multiple myeloma treatment, is a well-known example of a boronic acid derivative that has successfully transitioned from laboratory research to clinical use. The structural similarities between bortezomib and this compound suggest that the latter may also have therapeutic potential .

Chemical Biology

Dynamic Click Chemistry

this compound plays a significant role in dynamic click chemistry, particularly in the formation of iminoboronate complexes. These reactions are reversible and can be utilized for creating bioconjugates or modifying biomolecules for various applications, including drug delivery systems and biosensors .

Application in Nanotechnology

Recent advancements have shown that this compound can be used to develop nanocarriers that respond to reactive oxygen species (ROS), facilitating targeted drug delivery in cancer therapy. This application highlights the versatility of boronic acids in modern therapeutic strategies .

Materials Science

Synthesis of Functional Materials

The unique properties of this compound enable its use in synthesizing functional materials such as polymers and hydrogels. These materials can be engineered to respond to specific stimuli, making them suitable for applications in drug delivery and tissue engineering.

Case Study: Hydrogel Development

Research has demonstrated that incorporating this compound into polymer matrices can enhance their mechanical properties and responsiveness to environmental changes. Such hydrogels can be utilized in biomedical applications where controlled release is essential .

Analytical Applications

Sensors and Detection Systems

The ability of this compound to form complexes with sugars makes it valuable for developing sensors that detect glucose levels or other saccharides. These sensors operate on the principle of fluorescence or electrochemical changes upon binding with target molecules.

Case Study: Glucose Sensors

Studies have shown that boronic acid-based sensors can achieve high sensitivity and selectivity for glucose detection, paving the way for advancements in diabetes management technologies .

Mecanismo De Acción

The mechanism of action of trans-Nonenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki–Miyaura reaction, for example, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an organic halide to form the desired product .

Comparación Con Compuestos Similares

- Phenylboronic acid

- Vinylboronic acid

- Allylboronic acid

Comparison: trans-Nonenylboronic acid is unique due to its trans-alkene chain, which imparts distinct reactivity and steric properties compared to other boronic acids. This uniqueness makes it particularly useful in specific synthetic applications where the trans-configuration is advantageous .

Conclusion

This compound is a versatile and valuable compound in organic synthesis, with applications spanning chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a key player in the development of new materials and pharmaceuticals.

Actividad Biológica

Trans-Nonenylboronic acid is a significant organoboron compound that has garnered attention for its diverse biological activities. This article explores its mechanism of action, biochemical properties, cellular effects, and scientific research applications, supported by data tables and relevant case studies.

Target of Action

this compound primarily targets various enzymes and proteins through reversible covalent bonding. This interaction is crucial for its biological activity, particularly in enzyme inhibition and modulation of signaling pathways.

Mode of Action

The compound forms reversible covalent complexes with proteins, notably those containing hydroxyl groups. This ability allows it to act as an inhibitor for enzymes that have serine or threonine residues in their active sites.

Molecular Mechanism

At the molecular level, this compound binds to enzyme active sites, forming a tetrahedral boronate complex. This binding inhibits enzyme activity by obstructing substrate access, thereby modulating metabolic pathways and cellular responses.

This compound plays a pivotal role in several biochemical reactions:

- Enzyme Interactions : It interacts with various enzymes, influencing their activity and stability.

- Formation of Carbon Bonds : The compound is involved in carbon-carbon bond formation through cross-coupling reactions, particularly in organic synthesis.

- Inhibition of Proteases : It exhibits protease inhibitory activity, which can be leveraged in therapeutic applications.

Cellular Effects

This compound influences numerous cellular processes:

- Cell Signaling : It modulates key signaling pathways by altering the phosphorylation states of proteins involved in cell signaling, affecting gene expression and cellular functions such as proliferation and apoptosis.

- Metabolic Regulation : The compound affects metabolic enzymes, influencing energy production and metabolic flux within cells.

Scientific Research Applications

This compound has broad applications across various fields:

| Field | Application |

|---|---|

| Organic Chemistry | Key intermediate in the synthesis of complex organic molecules through cross-coupling reactions. |

| Biological Research | Investigated as a potential enzyme inhibitor in drug discovery efforts. |

| Biomedical Applications | Used in the development of boronic-acid-modified nanomaterials for targeted drug delivery. |

Case Studies

- Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited serine proteases, showcasing its potential as a therapeutic agent against diseases where protease activity is dysregulated. The inhibition was quantified using IC50 values, illustrating its potency compared to other known inhibitors.

- Cellular Metabolism Impact : Research involving cancer cell lines showed that treatment with this compound led to significant changes in metabolic pathways, particularly those involved in glycolysis and oxidative phosphorylation. These changes were linked to alterations in gene expression patterns associated with tumor growth.

- Nanomaterial Development : this compound has been utilized in creating boronic-acid-modified nanomaterials aimed at enhancing drug delivery systems for diabetes treatment. These materials demonstrate improved binding affinity for glucose and other biomolecules, highlighting their potential utility in biomedical applications .

Propiedades

IUPAC Name |

[(E)-non-1-enyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BO2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9,11-12H,2-7H2,1H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYXRMSFSNQEBV-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CCCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/CCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90421407 | |

| Record name | trans-Nonenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90421407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57404-77-0 | |

| Record name | trans-Nonenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90421407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.